11,13-Dihydroivalin
Overview
Description
11,13-Dihydroivalin is a natural compound that belongs to the chemical family of sesquiterpenoids . It is isolated from Blumea balsamifera . The IUPAC name for 11,13-Dihydroivalin is (3S,3aR,4aS,7S,8aR,9aR)-7-hydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo [f] 1benzofuran-2-one .
Molecular Structure Analysis
The molecular formula of 11,13-Dihydroivalin is C15H22O3 . Its molecular weight is 250.338 . The compound appears as a powder . The InChI Key is FPEGOJNBPHXMRU-GGZSWOCBSA-N .Physical And Chemical Properties Analysis
11,13-Dihydroivalin has a predicted boiling point of 404.6±45.0 °C and a predicted density of 1.14±0.1 g/cm3 . It appears as a powder .Scientific Research Applications
Cytotoxic and Antibacterial Properties
- 11,13-Dihydroivalin, identified as a eudesmanolide in Inula graveolens, has been researched for its cytotoxic and antibacterial activity. This compound, along with others like ivalin and inuviscolide, were evaluated for their potential in medical applications due to these properties (Topçu et al., 1993).
Natural Product Research and Biologically Relevant Chemical Space
- Research on 11,13-Dihydroivalin contributes to the understanding of biologically relevant chemical space. It's part of a broader effort to categorize natural products and their derivatives for potential therapeutic uses, helping to guide the development of new treatments for various conditions (Koch et al., 2005).
Potential in Metabolic Disorder Treatment
- Although not directly involving 11,13-Dihydroivalin, related research has focused on the therapeutic potential of inhibiting certain enzymes like 11β-hydroxysteroid dehydrogenase type 1, which is relevant in the context of diabetes and metabolic syndrome. This research pathway indirectly informs the potential applications of compounds like 11,13-Dihydroivalin (Rosenstock et al., 2010).
In Vivo Transformations in Plant Metabolism
- The transformations of compounds like 11,13-Dihydroivalin in plants, specifically Artemisia annua, have been studied. This research provides insights into the metabolism of such compounds within plant systems, which is crucial for understanding their biosynthesis and potential for pharmaceutical development (Brown & Sy, 2004).
Role in Plant Chemistry and Natural Products
- The isolation and characterization of 11,13-Dihydroivalin from plants like Schkuhria species underscore its significance in the realm of natural products and plant chemistry. Understanding its structure and properties aids in the exploration of its potential therapeutic applications (Vivar et al., 1980).
properties
IUPAC Name |
(3S,3aR,4aS,7S,8aR,9aR)-7-hydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-8-4-10(16)6-15(3)7-13-11(5-12(8)15)9(2)14(17)18-13/h9-13,16H,1,4-7H2,2-3H3/t9-,10-,11+,12-,13+,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEGOJNBPHXMRU-GGZSWOCBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC3C(=C)CC(CC3(CC2OC1=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2C[C@H]3C(=C)C[C@@H](C[C@@]3(C[C@H]2OC1=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11,13-Dihydroivalin |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.